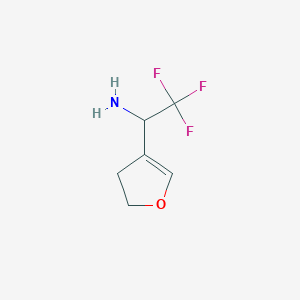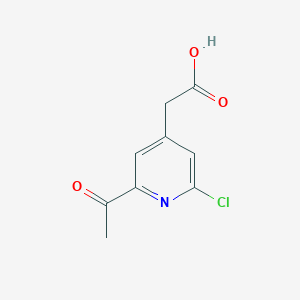
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine is a chemical compound characterized by the presence of a dihydrofuran ring and a trifluoroethylamine group
Méthodes De Préparation
The synthesis of 1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine typically involves the reaction of dihydrofuran derivatives with trifluoroethylamine. One common method includes the use of diazocarbonyl compounds, which undergo a rhodium-catalyzed reaction to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism by which 1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(4,5-Dihydro-furan-3-YL)-2,2,2-trifluoro-ethylamine can be compared with other similar compounds, such as:
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethanone: This compound shares the dihydrofuran and trifluoroethyl groups but differs in the functional group attached to the ethyl chain.
2-(4,5-Dihydrofuran-3-yl)-3-phenyl-1,3,2-oxazaphospholidine: This compound contains a similar dihydrofuran ring but is part of a more complex tricyclic structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
886371-69-3 |
|---|---|
Formule moléculaire |
C6H8F3NO |
Poids moléculaire |
167.13 g/mol |
Nom IUPAC |
1-(2,3-dihydrofuran-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h3,5H,1-2,10H2 |
Clé InChI |
WSWIATCXDLLGHZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC=C1C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)


![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
![15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)



